1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE
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Overview
Description
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE involves several steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE involves its interaction with specific molecular targets. For example, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity . This can lead to various physiological effects, such as the relaxation of smooth muscles in blood vessels and the lower urinary tract.
Comparison with Similar Compounds
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE can be compared with other piperazine derivatives, such as:
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that also targets alpha1-adrenergic receptors.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-ethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-15(5-2)18(21)20-13-11-19(12-14-20)16-9-7-8-10-17(16)22-6-3/h7-10,15H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNCNCAZPAISEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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